N-(2-Fluoro-5-methoxybenzyl)-2-methoxyethanamine
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Overview
Description
N-(2-Fluoro-5-methoxybenzyl)-2-methoxyethanamine is an organic compound characterized by the presence of a fluoro and methoxy substituent on a benzyl ring, attached to a methoxyethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-5-methoxybenzyl)-2-methoxyethanamine typically involves the reaction of 2-fluoro-5-methoxybenzyl chloride with 2-methoxyethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-5-methoxybenzyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro and methoxy groups on the benzyl ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the use of catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2-fluoro-5-methoxybenzaldehyde, while reduction can produce 2-fluoro-5-methoxybenzyl alcohol .
Scientific Research Applications
N-(2-Fluoro-5-methoxybenzyl)-2-methoxyethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-methoxybenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of the ethanamine chain.
2-Fluoro-5-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of the ethanamine chain.
N-(2-Fluoro-5-methoxybenzyl)piperidin-4-amine: Similar structure but with a piperidine ring instead of the methoxyethanamine chain.
Uniqueness
N-(2-Fluoro-5-methoxybenzyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(2-fluoro-5-methoxyphenyl)methyl]-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-14-6-5-13-8-9-7-10(15-2)3-4-11(9)12/h3-4,7,13H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEJMZPGWBQBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=CC(=C1)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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